molecular formula C8H9NO2 B113463 (S)-(+)-Mandelamide CAS No. 24008-63-7

(S)-(+)-Mandelamide

Cat. No. B113463
CAS RN: 24008-63-7
M. Wt: 151.16 g/mol
InChI Key: MAGPZHKLEZXLNU-ZETCQYMHSA-N
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Description

This would typically include the IUPAC name, other names or identifiers, and a description of the compound’s appearance (solid, liquid, color, etc.).



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

  • Fungicidal Activity in Agriculture : (S)-(+)-Mandelamide derivatives have been synthesized and shown to be effective against plant diseases such as tomato and potato late blight, and grape downy mildew. These studies highlight the potential of mandelamides as fungicides in agriculture (Lamberth, Kempf, & Kříž, 2007); (Lamberth, Cederbaum, Jeanguenat, Kempf, Zeller, & Zeun, 2006).

  • Catalysis in Organic Synthesis : (S)-(+)-Mandelamide has been used as a catalyst in the enantioselective addition of alkynes to heteroaromatic aldehydes, demonstrating its utility in organic synthesis (Blay, Fernández, Marco-Aleixandre, & Pedro, 2006).

  • Biochemical Characterization : The enzyme Mandelamide hydrolase from Pseudomonas putida, which catalyzes the hydrolysis of mandelamide, has been characterized. This research contributes to our understanding of the biochemical pathways involving mandelamide (Gopalakrishna et al., 2004).

  • Directed Evolution Studies : Research has been conducted using directed evolution to explore the substrate specificity of mandelamide hydrolase, an enzyme involved in mandelamide metabolism. This study enhances our understanding of enzyme-substrate interactions (Wang, Yep, Kenyon, & McLeish, 2009).

  • Chemical Properties and Reactions : The mandelamide keto-enol system in aqueous solutions has been studied, providing insights into the chemical behavior of mandelamide and its derivatives (Chiang, Guo, Kresge, Richard, & Tóth, 2003).

  • Chirality and Oligomerization : The chirality of mandelamide derivatives has been explored in the context of oligomerization reactions. This research contributes to the understanding of chiral influences in chemical reactions (Ritter, Stöhr, & Favresse, 2014).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(2S)-2-hydroxy-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7,10H,(H2,9,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGPZHKLEZXLNU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356025
Record name (S)-(+)-Mandelamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-Mandelamide

CAS RN

24008-63-7
Record name (S)-Mandelamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24008-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mandelamide, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024008637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(+)-Mandelamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MANDELAMIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD3HYR9MHB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Following Example 10 and replacing the salicylic acid with mandelic acid (1 cmole; 1.521 g) the result is a solution of the corresponding acid chloride which, when treated with ammonia gives mandelamide.
Quantity
1.521 g
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
C Ewert, S Lutz-Wahl, L Fischer - Tetrahedron: Asymmetry, 2008 - Elsevier
A new bacterial isolate Klebsiella oxytoca 38.1.2 with stereoselective nitrile hydratase activity against rac-2-phenylglycine nitrile, rac-2-phenylpropionitrile and rac-mandelonitrile was …
Number of citations: 25 www.sciencedirect.com
SA Adediran, PF Wang, AG Shilabin, CA Baron… - Archives of biochemistry …, 2017 - Elsevier
… Steady-state parameters for the MAH variants were obtained using S-mandelamide as substrate under the conditions described above. … The substrate was S-mandelamide in all cases. …
Number of citations: 1 www.sciencedirect.com
MJ McLeish, MM Kneen, KN Gopalakrishna… - Journal of …, 2003 - Am Soc Microbiol
… ,S-mandelamide. Following cell lysis, the cell extracts were assayed for the ability to hydrolyze R,S-mandelamide. … the cells grown on R,S-mandelamide, while growth on mandelate also …
Number of citations: 36 journals.asm.org
PF Wang, A Yep, GL Kenyon… - … Engineering, Design & …, 2009 - academic.oup.com
Mandelamide hydrolase (MAH), a member of the amidase signature family, catalyzes the hydrolysis of mandelamide to mandelate and ammonia. X-ray structures of several members of …
Number of citations: 10 academic.oup.com
Z Nazarian, C Forsyth - RSC advances, 2016 - pubs.rsc.org
… Utilizing S-mandelamide derived 7b (entry 3) eventually gave spirocyclic product 7b … However it is worth pointing out that the results of S-mandelamide derivatives were not consistent …
Number of citations: 3 pubs.rsc.org
G Blay, I Fernandez, A Marco-Aleixandre… - The Journal of Organic …, 2006 - ACS Publications
The (S,S)-mandelamide III catalyzes the additions of both aryl- and alkylalkynylzinc reagents to heteroaromatic aldehydes with good yields and enantioselectivities up to 92%. This …
Number of citations: 48 pubs.acs.org
G Blay, I Fernandez, A Marco-Aleixandre, JR Pedro - Synthesis, 2007 - thieme-connect.com
The readily available (+)-N-Benzyl-(S)-mandelamide catalyzes the enantioselective addition of dimethylzinc to α-keto esters to give α-methyl-α-hydroxy esters containing stereogenic …
Number of citations: 6 www.thieme-connect.com
Z Nazarian - 2014 - bridges.monash.edu
… Presumed intermediates were prepared from reactions of R and S- mandelamide … shifts from the liquid isomer resulting from S-mandelamide derivative and liquid isomer from the …
Number of citations: 0 bridges.monash.edu
A Petříčková, O Sosedov, S Baum, A Stolz… - Journal of Molecular …, 2012 - Elsevier
Arylacetonitrilases from Aspergillus niger CBS 513.88 and Neurospora crassa OR74A (NitAn and NicNc, respectively) were expressed in recombinant Escherichia coli JM109. The …
Number of citations: 31 www.sciencedirect.com
Y Yamasaki, R Sekiya, T Haino - CrystEngComm, 2017 - pubs.rsc.org
Chiral 5,17-difunctionalized-25,26,27,28-tetrapropyloxycalix[4]arene possessing (S)-mandelamide arms ((S,S)-1) afforded cocrystals (S,S)-1·(solvent) (solvent = MeOH, EtOH, 1-PrOH, 2…
Number of citations: 5 pubs.rsc.org

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